molecular formula C10H18O3 B1594743 Ethyl 7-oxooctanoate CAS No. 36651-36-2

Ethyl 7-oxooctanoate

Cat. No.: B1594743
CAS No.: 36651-36-2
M. Wt: 186.25 g/mol
InChI Key: IJIXKXZGLVMEDN-UHFFFAOYSA-N
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Description

Ethyl 7-oxooctanoate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-13-10(12)8-6-4-5-7-9(2)11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIXKXZGLVMEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301110
Record name Ethyl 7-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36651-36-2
Record name Octanoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Landscape of Ethyl 7 Oxooctanoate

Significance in Contemporary Chemical and Biological Research

Ethyl 7-oxooctanoate (C10H18O3) serves as a valuable intermediate and building block in modern organic synthesis. vulcanchem.com Its dual functionality allows for selective chemical transformations at either the ketone or the ester group, providing a gateway to a diverse range of more complex molecules with potential biological activities. vulcanchem.com

In the realm of biochemical research , this compound is utilized in studies concerning fatty acid metabolism. vulcanchem.com As a medium-chain fatty acid derivative, it provides insights into enzymatic processes and metabolic pathways. vulcanchem.com Investigations into its interactions with various enzymes contribute to a fundamental understanding of biochemical mechanisms that are relevant to both normal physiological functions and disease states. vulcanchem.com The ester group can be hydrolyzed by esterases, and the ketone group can act as a substrate for various enzymes, allowing researchers to probe cellular processes.

Furthermore, the well-defined chemical structure of this compound makes it a useful tool in analytical chemistry . It is employed as a calibration standard in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). vulcanchem.com This application is crucial for the accurate quantification of similar compounds in complex biological and chemical mixtures, thereby enhancing the precision of research findings. vulcanchem.com

Recent research has also highlighted its role as a precursor in the synthesis of certain biologically active compounds. For instance, it has been used as an intermediate in the synthesis of prostaglandins (B1171923) and has potential applications in the flavor and fragrance industry.

Historical Context of Related Keto-Esters in Organic Synthesis and Biochemistry

The utility of this compound is best understood within the broader historical context of keto-esters in chemical and biological sciences. For over a century, β-keto esters, in particular, have been fundamental reagents in organic synthesis. acs.orgresearchgate.net Compounds like ethyl acetoacetate, a close structural relative, are celebrated for the reactivity of their α-carbon, which allows for a wide array of alkylation and acylation reactions, forming new carbon-carbon bonds. smolecule.com This reactivity, central to reactions like the Claisen condensation, has been a cornerstone for constructing complex molecular architectures. smolecule.com

The development of palladium-catalyzed reactions of allylic β-keto carboxylates marked a significant advancement, expanding the synthetic utility of this class of compounds. nih.gov These reactions, which often proceed via palladium enolates after decarboxylation, have opened new avenues for creating α-allyl ketones and other valuable products. nih.gov

From a biochemical perspective , the study of keto-esters is intrinsically linked to the understanding of metabolism. Ketone bodies, which include the β-keto acid acetoacetate, are crucial metabolic fuels, particularly during periods of fasting or in conditions like diabetes. nih.govportlandpress.com They are produced in the liver from the breakdown of fatty acids and utilized by extrahepatic tissues for energy. nih.govmdpi.com The enzymatic processes governing the synthesis (ketogenesis) and utilization (ketolysis) of ketone bodies have been a major focus of biochemical research, revealing intricate regulatory networks. nih.govmdpi.com

The study of the enzymatic hydrolysis of β-keto esters has also been significant, particularly for the synthesis of chiral β-hydroxyesters, which are valuable building blocks for pharmaceuticals. plos.orgscielo.br This research has driven the development of high-throughput screening assays to identify efficient hydrolases for these transformations. plos.org The historical and ongoing research into the synthesis, reactivity, and biological roles of keto-esters provides a rich foundation for the contemporary applications and future potential of specific molecules like this compound.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
CAS Number36651-36-2
AppearanceColorless to pale yellow liquid

Source: PubChem, Vulcanchem vulcanchem.comnih.gov

Table 2: Spectroscopic Data for this compound

SpectroscopyPeak Information
¹H NMR δ 4.12 ppm (quartet, –OCH₂CH₃), δ 2.37 ppm (multiplet, –CH₂CO–), δ 2.50 ppm (triplet, β-carbon to ketone)
¹³C NMR δ 208.5 ppm (ketone carbonyl), δ 172.1 ppm (ester carbonyl)
IR Spectroscopy 1740 cm⁻¹ (ester C=O stretch), 1715 cm⁻¹ (ketone C=O stretch)
Mass Spectrometry Molecular Ion (m/z): 186. Key fragments: 157 (loss of –OCH₂CH₃), 128 (cleavage at ketone)

Source: Benchchem

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 7 Oxooctanoate

Established Synthetic Routes and Methodological Optimizations

The synthesis of ethyl 7-oxooctanoate has been approached through various established methods, with ongoing efforts to optimize these routes for improved efficiency and yield.

Fischer Esterification Protocols for 7-Oxooctanoic Acid Derivatives

The most common method for synthesizing this compound is the Fischer esterification of 7-oxooctanoic acid. vulcanchem.com This acid-catalyzed reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid. vulcanchem.compearson.com

The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. numberanalytics.com Subsequent elimination of a water molecule yields the ester. numberanalytics.com To drive the reversible reaction towards the product side, an excess of the alcohol reactant is often used, and the water produced is continuously removed, for instance, by using a Dean-Stark apparatus. pearson.com A typical laboratory procedure involves refluxing a mixture of 7-oxooctanoic acid, ethanol, and concentrated sulfuric acid for an extended period. vulcanchem.com

Table 1: Example of a Fischer Esterification Protocol for this compound Synthesis vulcanchem.com

Reactant Amount
7-Oxooctanoic acid 158 mg
Ethanol 35 mL
Concentrated sulfuric acid 500 μL
Reaction Conditions Details
Temperature Reflux
Time 17 hours
Work-up Procedure
1. Removal of solvent under reduced pressure.
2. Addition of saturated aqueous sodium bicarbonate and dichloromethane.
3. Separation and drying of the organic layer over anhydrous sodium sulfate.
4. Evaporation of the solvent to yield the product.

| Yield | 180 mg |

Optimization of Fischer esterification often focuses on catalyst choice, reactant ratios, and reaction conditions to maximize yield and minimize side reactions. numberanalytics.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for ester synthesis. While the classic Fischer esterification relies on strong mineral acids, research into alternative catalysts is ongoing. These include Lewis acids, solid acid catalysts, and enzymatic catalysts. numberanalytics.comrsc.org

For the synthesis of related keto esters, various catalytic systems have been explored. For instance, palladium- or cobalt-catalyzed carbonylation of halides offers a route to α-keto esters. mdpi.com While not directly applied to this compound, these methods highlight the potential for transition-metal catalysis in keto ester synthesis. The use of heterogeneous catalysts, such as silica-supported boric acid, has proven effective for the transesterification of β-keto esters, offering advantages like easy catalyst recovery and solvent-free conditions. rsc.orgresearchgate.net The development of moisture-tolerant zirconium-based catalysts also presents a promising avenue for esterification reactions, avoiding the need for stringent anhydrous conditions. nih.gov

Novel Synthetic Strategies for Derivatization

The dual functionality of this compound allows for a wide range of derivatizations, enabling the synthesis of more complex molecules. vulcanchem.com

Selective Transformations at the Ketone Moiety

The ketone group in this compound is a key site for chemical modifications.

Reduction: The ketone can be selectively reduced to a secondary alcohol, forming ethyl 7-hydroxyoctanoate. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is a common reagent for the reduction of ketones. google.com

Oxidation: Under certain conditions, the ketone group can be oxidized. For example, some copper-catalyzed reactions can achieve C(CO)–C(alkyl) bond cleavage in ketones to form esters. acs.org

Halogenation: The α-position to the ketone can be halogenated. For example, ketones can undergo chlorination using reagents like sulfuryl chloride. vulcanchem.com

Other Reactions: The ketone can participate in various other reactions, such as the Wittig reaction to form alkenes or aldol (B89426) condensations. libretexts.org

Selective Transformations at the Ester Moiety

The ester group provides another handle for derivatization.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 7-oxooctanoic acid, under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, is irreversible and yields the carboxylate salt. libretexts.org

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst. rsc.orgresearchgate.net This is a useful method for modifying the properties of the ester. rsc.org

Amidation: The ester can be converted to an amide by reacting with an amine.

Reduction: The ester can be reduced to a primary alcohol, 8-hydroxyoctan-2-one, using strong reducing agents like lithium aluminum hydride.

The selective transformation of one functional group while leaving the other intact is a key challenge and a powerful tool in the synthesis of complex molecules from this compound.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest for applications in areas like pharmaceuticals and natural product synthesis.

Enantioselective Reduction of the Ketone: The ketone can be reduced enantioselectively to produce a specific stereoisomer of the corresponding secondary alcohol. This is often achieved using chiral catalysts or enzymes. Ketoreductases (KREDs), a type of alcohol dehydrogenase, are widely used for the asymmetric reduction of ketones, including β-keto esters, to yield chiral alcohols with high enantiomeric excess. mdpi.comresearchgate.net For example, reductases from Candida parapsilosis have been used for the enantioselective reduction of a positional isomer, ethyl 8-chloro-7-oxooctanoate. vulcanchem.com

Asymmetric Alkylation: The α-carbon to the ketone or ester can be alkylated asymmetrically. The acetoacetic ester synthesis, for instance, involves the alkylation of the enolate of a β-keto ester. libretexts.org By using chiral auxiliaries or phase-transfer catalysts, this alkylation can be performed enantioselectively.

Diastereoselective Reactions: For substrates that already contain a chiral center, new stereocenters can be introduced with high diastereoselectivity. For example, aldol reactions involving the enolate of this compound with a chiral aldehyde can lead to diastereomeric products.

Table 2: Examples of Chiral Transformations Relevant to Keto Esters

Reaction Type Catalyst/Reagent Substrate Type Product Type Key Feature Reference
Asymmetric Reduction Ketoreductases (KREDs) β-Keto esters Chiral β-hydroxy esters High enantioselectivity mdpi.comresearchgate.net
Asymmetric Carbonyl-Ene Reaction Chiral N,N′-dioxide/Mg(II) β,γ-Unsaturated α-ketoesters Chiral tertiary alcohols Excellent enantioselectivities (98–99% ee) nih.gov
Asymmetric Aldol Reaction Copper-catalyst with chiral ligands β,γ-Unsaturated α-ketoesters Chiral tertiary alcohols High yields and stereoselectivities nih.gov

The development of these advanced synthetic methodologies continues to expand the utility of this compound and its derivatives as valuable intermediates in organic chemistry.

Cyclization Reactions and Heterocyclic Compound Formation

The strategic placement of the keto and ester functionalities within the this compound backbone makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are often pivotal in the synthesis of natural products and pharmaceutically relevant scaffolds.

One notable application involves the use of γ-keto esters in the formation of bicyclic alcohols. acs.org For instance, the photoinduced electron transfer (PET) promoted decarboxylation of α-(ω-carboxyalkyl) β-keto esters can lead to either ring expansion or cyclization. acs.org The outcome is highly dependent on the length of the alkyl chain. acs.org Specifically, α-(γ-carboxypropyl) β-keto esters exclusively yield bicyclic alcohols upon irradiation in the presence of a sensitizer (B1316253) like phenanthrene. acs.org This process underscores the utility of the keto-ester motif in constructing intricate bicyclic systems under mild, environmentally friendly conditions. acs.org

Iron-mediated intramolecular metalative cyclization presents another powerful strategy for synthesizing bicyclic ketoesters. nih.gov Treating derivatives of 2-nonen-7-ynedioic or 2-decen-8-ynedioic acids with a specific iron reagent results in cyclized products. nih.gov Similarly, 2,7-nonadienedioates can be converted to bicyclic ketoesters and their enol forms using the same iron reagent. nih.gov

Furthermore, the synthesis of various nitrogen- and sulfur-containing heterocycles can be achieved through cyclocondensation reactions. For example, β-oxodithioesters react with amines and hydrazine (B178648) in the presence of acetic acid to form 5-amino substituted pyrazoles. chim.it The synthesis of thiophenes can also be accomplished from β-ketodithioesters through a one-pot, two-component heteroannulation reaction. chim.it The mechanism is believed to involve the formation of an α-oxoketene dithioacetal intermediate, which then undergoes intramolecular cyclocondensation. chim.it

The following table summarizes selected cyclization reactions involving keto-ester functionalities for the formation of heterocyclic compounds:

Reactant(s) Catalyst/Reagent(s) Product Type Key Features Reference
α-(γ-carboxypropyl) β-keto esterPhenanthrene, 1,4-dicyanobenzene, lightBicyclic alcoholPET-promoted decarboxylative cyclization. acs.org
2,7-nonadienedioatesFeCl₂, t-BuMgClBicyclic ketoestersIron-mediated intramolecular metalative cyclization. nih.gov
β-oxodithioester, amine, hydrazineAcetic acid5-amino substituted pyrazolesOne-pot three-component cyclocondensation. chim.it
β-ketodithioester, dialkyl acetylenedicarboxylateDMAPTrisubstituted thiophenesOne-pot two-component heteroannulation. chim.it

Cascade and Multicomponent Reaction Development

This compound and related keto-esters are valuable components in the development of cascade and multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation. ekb.egarkat-usa.org

A notable example is the four-component radical cascade reaction involving xanthogenates, alkenes, carbon monoxide, and sulfonyl oxime ethers. beilstein-journals.org This reaction allows for the vicinal difunctionalization of alkenes and has been used to synthesize complex molecules, including a derivative of this compound, namely Ethyl (E)-4-(2-((benzyloxy)imino)acetyl)-7-oxooctanoate. beilstein-journals.org The reaction proceeds under radical conditions, and a plausible mechanism has been proposed. beilstein-journals.org

Three-component reactions are also prevalent. For instance, highly substituted 1,2,3,4-tetrahydroquinolines can be synthesized through a cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. smolecule.com This process involves a Knoevenagel condensation followed by an aza-Michael–Michael addition. smolecule.com Similarly, a scandium(III) triflate-catalyzed three-component cyclization of arylamines, β,γ-unsaturated α-ketoesters, and 1,3-dicarbonyl compounds provides access to highly substituted 1,4-dihydropyridines and tetrahydropyridines. acs.org This method is notable for its ability to form fused bicyclic tetrahydropyridines containing a quaternary all-carbon center. acs.org

The following table provides examples of cascade and multicomponent reactions involving keto-ester functionalities:

Reaction Type Components Catalyst/Reagent(s) Product Key Features Reference
Four-component radical cascadeXanthogenate, 1-octene, CO, sulfonyl oxime etherDTBHN, (Bu₃Sn)₂α-keto oximeVicinal difunctionalization of alkenes. beilstein-journals.org
Three-component cascade2-alkenyl aniline, aldehydes, ethyl cyanoacetate-Highly substituted 1,2,3,4-tetrahydroquinolinesKnoevenagel condensation followed by aza-Michael–Michael addition. smolecule.com
Three-component cyclizationArylamines, β,γ-unsaturated α-ketoesters, 1,3-dicarbonyl compoundsSc(OTf)₃Highly substituted 1,4-dihydropyridines and tetrahydropyridinesFormation of fused bicyclic systems with a quaternary center. acs.org
Cascade Michael/AlkylationEthyl-4-chloro-3-oxobutanoate, 2-Arylidene-1,3-indandionesTriethylamineActivated spirocyclopentanesProvides access to spirocyclic systems with high diastereoselectivity. arkat-usa.org

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. The reactivity of β-keto esters is often governed by the interplay between the keto and ester groups, which can influence reaction pathways and rates. rsc.org

The transesterification of β-keto esters, for example, is believed to proceed through either an enol intermediate or an acylketene intermediate. rsc.org The reaction is typically slow and often requires a catalyst. rsc.org The choice of catalyst, including protic acids, Lewis acids, organic bases, and enzymes, can significantly impact the reaction kinetics. rsc.org For instance, the use of a combination of borate (B1201080) and zirconia has been shown to be effective for the selective transesterification of β-keto esters under solvent-free conditions. rsc.org

In the context of cyclization reactions, mechanistic studies have provided insights into the factors controlling product formation. For the PET-promoted reactions of α-(ω-carboxyalkyl) β-keto esters, a plausible mechanism involves the initial single-electron transfer from the carboxylate to a photoexcited sensitizer, followed by decarboxylation to generate an alkyl radical. acs.org The subsequent cyclization of this radical onto the ketone carbonyl leads to the formation of bicyclic products. acs.org

For cascade reactions, the proposed mechanism often involves a series of sequential steps. In the four-component radical cascade, the reaction is initiated by the generation of a radical from the xanthogenate, which then adds to the alkene. beilstein-journals.org This is followed by cyclization, carbonylation, and reaction with the sulfonyl oxime ether to yield the final product. beilstein-journals.org The understanding of such mechanisms is essential for controlling the regioselectivity and stereoselectivity of these complex transformations.

Kinetic studies are also vital for process optimization. In the enantioselective hydrogenation of a sitagliptin (B1680988) intermediate, a kinetic model was developed to understand the influence of various process parameters, including temperature, pressure, and catalyst activity, on the reaction yield and selectivity. srce.hr This model, which incorporates mass transfer and reaction kinetics, allows for the prediction of optimal reaction conditions. srce.hr

Applications of Ethyl 7 Oxooctanoate in Organic Synthesis

Versatile Building Block for Complex Organic Architectures

The dual reactivity of ethyl 7-oxooctanoate renders it an important starting material and intermediate for the synthesis of more complex molecules. vulcanchem.com The ketone and ester groups can be selectively targeted by a variety of reagents, enabling chemists to build elaborate structures through controlled, stepwise transformations. vulcanchem.com This bifunctionality is a key feature that allows it to serve as a foundational component in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse and complex small molecules.

The strategic placement of the ketone at the C-7 position and the ester at the C-1 position allows for a range of chemical manipulations. For instance, the ketone can participate in reactions such as Wittig olefination, aldol (B89426) condensations, and reductions, while the ester can undergo hydrolysis, transesterification, amidation, or reduction to an alcohol. This orthogonality provides chemists with a powerful tool for constructing complex molecular architectures that are often difficult to access through other means. Research on analogous compounds, such as (E)-7-oxooct-5-enal, has demonstrated the utility of this carbon skeleton in creating highly functionalized polycyclic systems like decalins through controlled reaction cascades. rsc.org

Precursor in Natural Product Total Synthesis

This compound and its close derivatives are significant precursors in the total synthesis of various natural products. One of the most notable applications is in the synthesis of prostaglandins (B1171923), a class of physiologically active lipid compounds with diverse hormone-like effects. The carbon chain of this compound provides a suitable backbone that can be elaborated into the characteristic cyclopentane (B165970) ring and side chains of prostaglandins. For example, a related intermediate, Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate, is a well-established reagent used to synthesize naturally occurring prostaglandins and their analogs, such as misoprostol. chemicalbook.comresearchgate.net

Furthermore, research has demonstrated the utility of related ketoesters in synthesizing other complex natural products. In a key example, ethyl 8-diazo-7-oxooctanoate, a derivative of this compound, serves as a crucial reactant in the total synthesis of ostopanic acid, a cytotoxic natural product isolated from plants. researchgate.net This synthesis highlights the importance of the keto-ester functionality in forming complex cyclic structures. researchgate.net The broader family of ketoesters is instrumental in synthesizing a wide range of natural products, including phytoprostanes (prostaglandin-like compounds in plants) and various sesquiterpene lactones. researchgate.netnih.gov

Table 1: Examples of Natural Products Synthesized from Ketoester Precursors
Precursor TypeNatural Product/AnalogClassReference
This compound / Methyl 7-oxoheptanoateProstaglandins (e.g., Misoprostol)Eicosanoid chemicalbook.com
Ethyl 8-diazo-7-oxooctanoateOstopanic AcidPlant Cytotoxin researchgate.net
Various KetoestersPhytoprostanesPlant Lipid nih.gov
Various KetoestersGuaianolide SesquiterpenesTerpenoid gla.ac.uk

Utility in Pharmaceutical Intermediate Manufacturing

The structural motifs accessible from this compound are highly relevant in medicinal chemistry and pharmaceutical manufacturing. vulcanchem.com Its role as a precursor to prostaglandins is a prime example, as these molecules form the basis for drugs used to treat conditions like glaucoma, ulcers, and to induce labor. chemicalbook.com

Beyond prostaglandins, the ketoester functionality is a common feature in the synthesis of a wide range of pharmaceutical agents. The reduction of the ketone in β-ketoesters, for example, yields chiral β-hydroxyesters, which are critical building blocks for numerous biologically active compounds. scielo.br Analogous compounds like ethyl 7-chloro-2-oxoheptanoate are documented as key intermediates in the production of drugs such as cilastatin, an inhibitor of renal dehydropeptidase I that is co-administered with certain antibiotics to prevent their degradation. smolecule.com The broader class of simple ketoesters, like ethyl acetoacetate, are foundational intermediates in the industrial synthesis of analgesics, antibiotics, antimalarials, and vitamins. foodb.caodowell.com This underscores the importance of the chemical reactivity inherent in molecules like this compound for creating diverse structural scaffolds for drug discovery. vulcanchem.com

Development of Agrochemicals and Specialty Chemicals

The application of this compound and its derivatives extends to the production of agrochemicals and other specialty chemicals. scimplify.com In the agrochemical sector, there is significant interest in developing species-specific and environmentally benign pest management solutions, such as insect pheromones. researchgate.net The carbon skeletons of ketoesters like this compound are suitable for elaboration into the long-chain hydrocarbons, alcohols, and acetates that constitute the sex pheromones of many insect species. scielo.brwur.nl For instance, the synthesis of (-)-serricornine, the sex pheromone of the cigarette beetle, utilizes a chiral hydroxy ester derived from a ketoester precursor. scielo.br These synthetic pheromones are used in traps for monitoring insect populations and for mating disruption strategies. researchgate.net

Biochemical and Biological Research Investigations of Ethyl 7 Oxooctanoate and Its Analogues

Elucidation of Metabolic Pathways and Enzymatic Interactions

Research into ethyl 7-oxooctanoate has provided valuable insights into the metabolic pathways of medium-chain fatty acids. vulcanchem.com The presence of both a ketone and an ester group allows for its participation in various enzymatic reactions, making it a useful tool for studying cellular metabolism.

Role in Fatty Acid Metabolism and Lipid Biochemistry

This compound and its analogues play a role in fatty acid metabolism, a critical process for cellular energy. numberanalytics.com Fatty acid oxidation is a primary source of energy, especially during periods of high demand or fasting. nih.gov In biological systems, the ester group of this compound can be hydrolyzed by esterases, releasing 7-oxooctanoic acid and ethanol (B145695), which can then enter different metabolic pathways. The resulting keto acid can be further metabolized, potentially serving as a substrate in processes analogous to the beta-oxidation of fatty acids. nih.gov Studies on similar molecules, like ethyl 7-methyl-6-oxooctanoate, have shown their ability to be metabolized by certain enzymes, offering further understanding of fatty acid metabolism. smolecule.com

The study of how these compounds are integrated into cellular lipids helps to elucidate the broader mechanisms of lipid biochemistry. smolecule.com The lipophilicity of ethyl esters, such as this compound, influences their solubility and transport across biological membranes.

Substrate Specificity and Enzyme Kinetics Studies

The ketone and ester functionalities of this compound make it a substrate for various enzymes, allowing for detailed studies of enzyme kinetics and substrate specificity. For instance, ketone reductases can target the C7-keto group. Studies on enzymes like levodione (B1250081) reductase from Corynebacterium aquaticum M-13 have demonstrated the reduction of various cyclic and vicinal diketones, indicating a broad substrate specificity that could potentially include keto-esters like this compound. nih.gov

Research on ω-transaminases, such as тот from Vibrio fluvialis, has explored their activity on β-ketoesters like (R)-ethyl 5-methyl 3-oxooctanoate. oup.com While initial activity was low, protein engineering efforts have aimed to improve the enzyme's efficiency for such substrates. oup.com The Michaelis-Menten kinetics for these enzymatic reactions can be determined to understand the affinity and catalytic efficiency of the enzyme for the substrate. jmb.or.kruni-greifswald.de For example, kinetic parameters (K_m and k_cat) are often determined using assays that monitor the reaction progress over time. jmb.or.kr

Table 1: Examples of Enzymes and their Interaction with Keto-Esters

Enzyme ClassExample EnzymeSubstrate ExampleInteraction Type
ReductaseLevodione ReductaseCyclic ketonesReduction of ketone group
TransaminaseVfat ω-transaminase(R)-ethyl 5-methyl 3-oxooctanoateTransamination of keto group
EsteraseGeneral esterasesThis compoundHydrolysis of ester group

Implications for Cellular Bioenergetics and Metabolic Disorders

Dysregulation of fatty acid metabolism is a hallmark of several metabolic disorders, including obesity and diabetes. numberanalytics.com Research into the metabolic fate of this compound and its analogues can provide insights into the biochemical bases of these conditions. vulcanchem.com For instance, understanding how these compounds are processed by cells can shed light on enzymatic dysfunctions or pathway disruptions that contribute to disease. mdpi.com Furthermore, the accumulation of certain metabolic intermediates can lead to cellular stress and has been implicated in neurodegenerative diseases like Huntington's disease. researchgate.net The study of how compounds like this compound affect mitochondrial function is crucial, as mitochondria are central to both energy production and cellular stress responses. biorxiv.orgsci-hub.se

Assessment of Biological Activities of Derivatives

The chemical scaffold of this compound lends itself to the synthesis of various derivatives with a range of biological activities. By modifying the core structure, researchers can explore new therapeutic potentials.

Antimicrobial Efficacy, Including Antibacterial and Antifungal Properties

Derivatives of this compound have demonstrated notable antimicrobial properties. For example, certain derivatives have shown significant efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Studies on various heterocyclic derivatives have also revealed promising antimicrobial effects. For instance, novel ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and K. pneumoniae. derpharmachemica.com Similarly, chalcone-derived 1,4-dihydropyridine (B1200194) derivatives have exhibited strong antimicrobial activity, with some compounds being comparable to standard drugs like fluconazole (B54011) and amoxicillin. mdpi.com Quinazoline derivatives have also been reported to have greater antibacterial activity than standard drugs against several bacterial species. jcsp.org.pk

Table 2: Antimicrobial Activity of Selected Compound Derivatives

Compound ClassTest OrganismActivity LevelReference
This compound derivativesStaphylococcus aureus, Bacillus subtilisSignificant
Thiazole derivativesHeLa, PC3, MCF-7 cancer cell linesEffective inhibition sci-hub.se
Diphenylpiperidine-3-carboxylate derivativesS. aureus, B. subtilis, E. coli, K. pneumoniaeSignificant derpharmachemica.com
1,4-Dihydropyridine derivativesVarious bacteria and fungiStrong mdpi.com
Quinazoline derivativesE. coli, P. aeruginosa, S. aureus, B. subtilisHigh jcsp.org.pk

Antioxidant Potential and Reactive Oxygen Species Scavenging

Some derivatives of this compound have been investigated for their antioxidant properties. Antioxidants are crucial for protecting cells from the damaging effects of reactive oxygen species (ROS), which are implicated in a wide range of diseases. researchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

Research on 4-hydroxycoumarin (B602359) derivatives, which share some structural motifs with potential derivatives of this compound, has demonstrated their ability to scavenge free radicals. nih.gov For example, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate showed good scavenger activity. nih.gov Similarly, studies on 1,4-disubstituted 1,2,3-triazoles, synthesized via click chemistry, have also shown moderate antioxidant activity. scielo.br The investigation into the antioxidant potential of various heterocyclic compounds, including those with a 1,3-dioxolane (B20135) ring, further highlights the importance of this area of research. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Research into the bioactivity of this compound and its structural analogues has revealed potential anti-inflammatory and immunomodulatory properties. While direct studies on this compound are limited, investigations into related compounds provide insights into its possible mechanisms of action. For instance, some keto-ester compounds have been shown to modulate inflammatory responses. In vitro studies on similar molecules have demonstrated an ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages stimulated with lipopolysaccharides (LPS). This inhibition is often dose-dependent and suggests an interference with inflammatory signaling pathways.

The immunomodulatory effects of related compounds are also of interest. Some studies suggest that certain fatty acid esters can influence immune cell functions, including phagocytosis and the production of reactive oxygen species (ROS) in neutrophils. researchgate.net These effects are critical in the body's response to pathogens and in the regulation of inflammatory diseases. researchgate.net Furthermore, the modulation of transcription factors like NF-κB, a key regulator of the inflammatory response, has been proposed as a potential mechanism for the anti-inflammatory activity of some organic esters. The structural features of this compound, specifically the ketone and ester functional groups, may allow it to interact with biological targets involved in inflammation and immunity.

Statins, which share the function of inhibiting enzymes in a metabolic pathway, have shown immunomodulatory effects by re-establishing immunological homeostasis and reducing autoimmune damage. mdpi.com They can influence the balance of T-helper cells and reduce the release of pro-inflammatory mediators. mdpi.com This suggests that compounds interacting with metabolic pathways, a potential role for this compound, can have significant immunomodulatory outcomes. mdpi.com

Enzyme Inhibition and Receptor Binding Assays

The bifunctional nature of this compound, containing both a ketone and an ester group, makes it a candidate for interaction with various enzymes and receptors. vulcanchem.com The ketone group can act as a substrate for reductases or a target for nucleophilic attack by amino acid residues in an enzyme's active site. The ester group can be a substrate for esterases, which would hydrolyze it to 7-oxooctanoic acid and ethanol, potentially altering its biological activity.

Studies on analogous compounds provide a framework for understanding these potential interactions. For example, the inhibition of cytochrome P450 enzymes has been noted for structurally related molecules like ethyl 7-chloro-2-oxoheptanoate, which is a precursor to the drug cilastatin. smolecule.com This inhibition is significant as cytochrome P450 enzymes are crucial for the metabolism of a wide range of compounds. smolecule.com

Receptor binding assays for related structures have also been conducted. For instance, various pyrazolopyrimidine derivatives have been tested for their affinity to adenosine (B11128) receptors, with some compounds showing significant binding. cam.ac.ukmdpi.com While structurally different, these studies highlight the use of binding assays to identify and characterize the interaction of small molecules with specific protein targets. cam.ac.ukmdpi.com The spirocyclic structure of some analogues allows for binding to enzymes or receptors, which can modulate their activity and lead to various biological effects. Computational methods like molecular docking are often employed to predict the binding of such compounds to biological targets.

The table below summarizes enzyme and receptor interactions for compounds structurally or functionally related to this compound.

Compound/ClassTarget Enzyme/ReceptorObserved EffectReference
Ethyl 7-chloro-2-oxoheptanoateCytochrome P450 enzymesInhibition smolecule.com
Pyrazolopyrimidine derivativesAdenosine Receptors (A1R, A3R)Binding affinity cam.ac.uk
Spirocyclic compoundsEnzymes/ReceptorsBinding and activity modulation
StatinsHMG-CoA reductaseInhibition mdpi.com

Pheromonal Activity and Chemoecological Relevance

Esters are common components of insect pheromones, acting as chemical signals for communication, particularly in mating. researchgate.netgoogleapis.com While there is no direct evidence of this compound itself being a pheromone, its chemical structure as a fatty acid ethyl ester places it within a class of compounds known for such activity. bucek-lab.org For example, ethyl oleate (B1233923) is a known primer pheromone in honeybees. bucek-lab.org

The biosynthesis of these pheromones often involves fatty acid metabolism, with specific enzymes responsible for chain length determination and functional group modification. bucek-lab.org The presence of a ketone group in this compound adds a layer of chemical complexity that could be relevant in chemoecological signaling. Volatile organic compounds, including various esters and ketones, are crucial in orchid pollination, often mimicking insect sex pheromones to attract pollinators. rsc.org

Research on related compounds has shown their role as intermediates in the synthesis of known pheromones. researchgate.net For instance, the Wittig reaction, a common method in organic synthesis, has been used to create unsaturated esters that are components of insect pheromones. bucek-lab.org The study of electroantennogram (EAG) responses in insects is a key technique to determine the biological activity of potential pheromones. googleapis.com

Structure-Activity Relationship (SAR) and Structure-Function Analyses

The biological activity of this compound and its analogues is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features influence biological effects. For this compound, key features include the length of the carbon chain, the position of the ketone group, and the nature of the ester group.

Variations in these features in analogous compounds have been shown to impact their properties:

Chain Length: A shorter carbon chain, as in ethyl 7-[4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate compared to its octanoate (B1194180) counterpart, results in a lower molecular weight and may alter its binding affinity and pharmacokinetic properties.

Position of the Ketone Group: The location of the carbonyl group is critical. For instance, comparing this compound with a compound having a ketone at the C2 position would likely reveal differences in reactivity, with terminal ketones being more susceptible to nucleophilic attack.

Substituents: The addition of substituents can dramatically alter activity. Aromatic or cyano groups can increase steric bulk and modify electronic properties, influencing how the molecule interacts with biological targets. For example, the presence of a 3-chlorophenyl group in ethyl 8-(3-chlorophenyl)-8-oxooctanoate is thought to enhance its binding affinity to certain biological targets.

Ester Group: The type of alcohol forming the ester (e.g., ethyl vs. methyl) can affect hydrophobicity and the rate of hydrolysis by esterases. vulcanchem.com

The table below illustrates some of these structural comparisons.

CompoundStructural Distinction from this compoundPotential Impact on FunctionReference
Ethyl 7-chloro-2-oxoheptanoateChlorine at C7, ketone at C2, shorter chainAltered reactivity and enzyme inhibition profile smolecule.com
Ethyl 8-(3-chlorophenyl)-8-oxooctanoatePhenyl and chloro substituentsEnhanced binding affinity
Ethyl 7-methyl-3-oxooctanoateMethyl group at C7, ketone at C3Different metabolic pathway interactions vulcanchem.com
Ethyl 7,7-dimethyl-6-oxooctanoateTwo methyl groups at C7, ketone at C6Increased steric hindrance chemsrc.com
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoateIndole ring, shorter chain, ketone at C4Potential for neuropharmacological activity vulcanchem.com

Identification in Biological Samples and Natural Extracts

This compound has been identified in various natural sources through analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). This method allows for the separation and identification of volatile and semi-volatile compounds in complex mixtures.

One notable source where this compound has been detected is in the methanol (B129727) extract of the seed peel of Eriobotrya japonica (loquat). researchgate.netresearchgate.net Its presence was confirmed based on its mass spectrum and retention time during GC-MS analysis. researchgate.netresearchgate.net Additionally, it has been found as a metabolite in the ethyl acetate (B1210297) extract of the bacterium Streptomyces zaomyceticus strain AA1, which was isolated from a bat cave. rjptonline.org The compound was also identified as a minor component in the edible mushroom Hohenbuehelia petaloides. acs.org

The identification of this compound in these diverse biological samples suggests its involvement in various metabolic pathways in plants and microorganisms. vulcanchem.comrjptonline.orgacs.org Its role as a standard in chromatographic analyses has also been noted, aiding in the accurate quantification of similar compounds in complex biological and chemical samples. vulcanchem.com

The following table summarizes the natural occurrences of this compound.

Source Organism/SampleMethod of IdentificationReference
Eriobotrya japonica (Loquat) seed peelGC-MS researchgate.netresearchgate.net
Streptomyces zaomyceticus strain AA1GC-MS rjptonline.org
Hohenbuehelia petaloides (Mushroom)GC-MS acs.org

Advanced Analytical Methodologies for Ethyl 7 Oxooctanoate

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool for separating ethyl 7-oxooctanoate from complex mixtures and quantifying its presence. Both gas and liquid chromatography techniques have been successfully employed.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds like this compound. jfda-online.com The development of a robust GC method involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve efficient separation.

For instance, a common approach involves using a capillary column with a polar stationary phase. oiv.int The temperature program is typically designed with an initial hold, followed by a ramped increase to facilitate the elution of compounds based on their boiling points and interactions with the stationary phase. scielo.br In one study, a TR-5 MS column (30 m x 0.32 mm i.d., 0.25 μm film thickness) was used with helium as the carrier gas at a flow rate of 1.0 mL/min. The temperature program started at 60°C for 1 minute, then increased at 4.0°C/min to 240°C and was held for 1 minute. rjptonline.org

Method validation is a critical step to ensure the reliability of the analytical data. This process typically includes assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, often following guidelines such as those from the International Council for Harmonisation (ICH). ijpsr.comijpsr.com For example, a validated GC-MS method for trace level determination of structurally related compounds achieved a limit of detection of 3 µg/g and a correlation coefficient greater than 0.999 for linearity. ijpsr.comijpsr.com

This compound has been identified in various natural sources using GC-MS. It was detected in the methanol (B129727) extract of Eriobotrya japonica L. seed peel and in the silylated metabolites of Streptomyces zaomyceticus strain AA1. rjptonline.orgresearchgate.net

Table 1: Example GC-MS Method Parameters for Analysis of Related Compounds

Parameter Value
Instrument TRACE GC Ultra Gas Chromatograph with ISQ Single Quadrupole Mass Spectrometer
Column TR-5 MS (30 m x 0.32 mm i.d., 0.25 μm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 210°C
Temperature Program 60°C (1 min), then 4.0°C/min to 240°C (1 min)
Detector Mass Spectrometer (EI, 70 eV, m/z 40-450)

This table is based on a method used for analyzing silylated metabolites in a bacterial extract which included this compound. rjptonline.org

High-performance liquid chromatography (HPLC) is another key technique for the analysis of this compound, especially for its quantification in various samples. vulcanchem.com The development of an HPLC method involves selecting an appropriate column, mobile phase, and detector.

Reverse-phase (RP) HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. pensoft.net A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water or a buffer solution. sielc.comsielc.com For instance, a method for a related compound used a C18 column (150 × 4 mm i.d., 5 μm) with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3) in a 50:50 ratio. pensoft.net The flow rate is typically set around 1.0 mL/min, and detection is often performed using a UV detector at a specific wavelength. pensoft.net

Method validation for HPLC, similar to GC, ensures the method's suitability for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and establishing detection and quantification limits. pensoft.net HPLC finds applications in assessing the purity of synthesized this compound and related compounds.

Table 2: Example HPLC Method Parameters for a Related Compound

Parameter Value
Column C18 (150 × 4 mm i.d., 5 μm)
Mobile Phase Acetonitrile : Phosphate buffer (pH 3) (50:50 v/v)
Elution Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV/VIS at 225 nm

This table is based on a validated RP-HPLC method for a structurally related pyrrole (B145914) derivative. pensoft.net

Ultra-performance liquid chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.comsielc.com

UPLC systems operate at higher pressures and are well-suited for the analysis of complex mixtures and for high-throughput screening. The principles of method development are similar to HPLC, involving the optimization of the column, mobile phase, and detector settings. For instance, an analytical UPLC-MS method employed an ACQUITY UPLC Peptide BEH C18 column (1.7 μm particle size) with a gradient elution of water and acetonitrile containing 0.05% trifluoroacetic acid (TFA). acs.orguniupo.it This demonstrates the compatibility of UPLC with mass spectrometry for enhanced characterization. acs.orguniupo.it

The application of UPLC can be particularly beneficial for the analysis of this compound in biological matrices or for purity testing where high resolution is required to separate it from closely related impurities. acs.org

Table 3: Example UPLC-MS Method Parameters

Parameter Value
Instrument Waters Acquity UPLC H-Class with QDa Mass Analyzer
Column ACQUITY UPLC Peptide BEH C18 (300 Å, 1.7 μm, 2.1 × 100 mm)
Mobile Phase A: 0.05% TFA in H₂O, B: 0.05% TFA in CH₃CN
Gradient 5-50% B over 7 min, 50-100% B over 3 min
Flow Rate 0.4 mL/min
Detector UV at 210 nm and Mass Spectrometry

This table is based on a UPLC-MS method used for purity analysis of a peptide synthesis intermediate. acs.orguniupo.it

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and molecular characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules, including this compound. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, ethyl 8-cyclopropyl-8-oxooctanoate, the signals for the ethyl ester group and protons adjacent to the carbonyl groups would be characteristic. For this compound, one would expect to see a quartet for the -OCH₂- protons of the ethyl group and a triplet for the terminal -CH₃ protons. The protons on the carbons adjacent to the ketone and ester carbonyls would appear at distinct chemical shifts.

The ¹³C NMR spectrum provides complementary information. Key signals would include the carbonyl carbons of the ketone and the ester, which resonate at significantly downfield chemical shifts. The remaining methylene (B1212753) carbons in the alkyl chain would appear at upfield chemical shifts. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete structure. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Ester -OCH₂CH₃ ~4.1 (quartet) ~60
Ester -OCH₂CH₃ ~1.2 (triplet) ~14
Ester C=O - ~173
Ketone C=O - ~209
-CH₂CO- (C6) ~2.4 (triplet) ~43
-COCH₃ (C8) ~2.1 (singlet) ~30
-CH₂COO- (C2) ~2.3 (triplet) ~34
Alkyl Chain -CH₂- ~1.3-1.6 (multiplets) ~24-29

Note: These are approximate values and can vary based on the solvent and instrument used. The predictions are based on general principles of NMR spectroscopy.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. rsc.org When coupled with GC or LC, it allows for the identification and quantification of this compound even at trace levels. ijpsr.com

In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak [M]⁺ corresponding to its molecular weight (186.25 g/mol ). nih.gov The fragmentation pattern is also characteristic. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅). For ketones, cleavage adjacent to the carbonyl group (alpha-cleavage) is typical.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be used for identification purposes. nih.gov For example, the GC-MS data in the PubChem database shows prominent peaks that can be used to identify the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. rsc.org

Table 5: Key Mass Spectrometry Data for this compound

Parameter Value/Information Source
Molecular Formula C₁₀H₁₈O₃ nih.gov
Molecular Weight 186.25 g/mol nih.gov
GC-MS Library Main library, Replicate library nih.gov
m/z of Top Peak 43 nih.gov
m/z of 2nd Highest Peak 101 nih.gov
m/z of 3rd Highest Peak 129 nih.gov

Data obtained from the NIST Mass Spectrometry Data Center via PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. For this compound, which possesses both a ketone and an ester functional group, IR spectroscopy provides distinct and identifiable absorption bands.

The molecular structure of this compound contains two carbonyl (C=O) groups, one corresponding to the ketone and the other to the ester. These two groups, while both containing a carbon-oxygen double bond, exist in slightly different chemical environments, causing them to absorb infrared radiation at different frequencies. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl. Additionally, the ester group is characterized by a C-O single bond stretch, which is also detectable in the IR spectrum.

Detailed research findings have identified the key absorption bands for this compound, allowing for its unambiguous characterization. The primary stretching vibrations for the carbonyl groups are strong and sharp, making them easily identifiable. The strong peak for the ester carbonyl (C=O) stretch is observed around 1740 cm⁻¹, while the ketone carbonyl (C=O) stretch appears at a slightly lower frequency, near 1715 cm⁻¹. The presence of two distinct peaks in this region is a clear indicator of the two different carbonyl environments. Furthermore, the characteristic C-O stretching vibration of the ester group is found in the 1240–1160 cm⁻¹ range.

The table below summarizes the principal IR absorption bands for the functional groups in this compound.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Reference
EsterC=O Stretch~1740
KetoneC=O Stretch~1715
EsterC-O Stretch1240 - 1160

These specific wavenumbers are instrumental in confirming the chemical structure of this compound and distinguishing it from other compounds, particularly isomers that may have similar molecular formulas but different functional group arrangements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical properties and chemical reactivity.

As of the current literature, no publicly available experimental X-ray crystallography data has been reported specifically for this compound. However, the methodology is widely applied to related organic molecules, including other β-keto esters and long-chain ethyl esters. mdpi.comscielo.br Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be the standard method to elucidate its solid-state structure.

Based on studies of analogous compounds, a crystallographic analysis of this compound would be expected to reveal key structural features. These include:

Molecular Conformation: The precise geometry of the eight-carbon chain and the orientation of the terminal ethyl ester group and the C7-keto group.

Bond Parameters: Exact measurements of the C=O and C-O bond lengths in both the ketone and ester functionalities, as well as all C-C and C-H bond lengths and angles.

Intermolecular Interactions: The analysis would detail how individual molecules pack together in the crystal lattice, identifying non-covalent interactions such as van der Waals forces. In similar molecules, ester groups often align in an antiparallel fashion to maximize dipole-dipole interactions.

While direct crystallographic data for this compound is not available, the technique remains the gold standard for such structural determination and would provide invaluable insights if applied.

Application as Analytical Standards and Reference Materials

In analytical chemistry, the accuracy and reliability of measurements depend on the use of high-purity reference materials for instrument calibration and method validation. Due to its well-defined chemical structure and stability, this compound is valuable as a calibration standard in chromatographic analyses. vulcanchem.com

It is particularly employed in techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the purpose of quantifying similar compounds in complex mixtures. vulcanchem.com By using a known concentration of this compound as an external or internal standard, chemists can accurately determine the concentration of other fatty acid derivatives or related keto-esters in a sample.

Furthermore, researchers have utilized this compound in the development and validation of new analytical methods. vulcanchem.com Its application as a standard helps ensure that these methods provide accurate and reproducible measurements for the detection and quantification of related compounds in various biological and chemical samples. This role is critical for enhancing the reliability of research findings in fields such as metabolomics, lipidomics, and industrial quality control. vulcanchem.com The use of related compounds like other oxooctanoates and ethyl octanoate (B1194180) as certified reference materials or analytical standards further underscores the utility of this class of molecules in quantitative analysis. sigmaaldrich.com

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are employed to predict the three-dimensional structure and electronic properties of molecules.

While no specific DFT studies on Ethyl 7-oxooctanoate are published, this method is commonly used to optimize molecular geometry and predict spectroscopic properties for similar organic molecules. rsc.orgmdpi.com Such studies would typically calculate parameters like bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule.

FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. rsc.orgmdpi.comnih.gov The energy gap between HOMO and LUMO indicates the molecule's reactivity. For related compounds, these analyses have been performed to understand their electronic behavior, but specific data for this compound is not available. rsc.orgmdpi.com

Density Functional Theory (DFT) Studies

Analysis of Intermolecular Interactions and Crystal Packing

This area of study focuses on how molecules interact with each other in a solid state, which dictates the material's macroscopic properties. This analysis requires experimental crystal structure data, which is not available for this compound.

This compound has three hydrogen bond acceptors (the oxygen atoms in the ester and ketone groups) and no hydrogen bond donors. nih.govnih.gov In a hypothetical crystal structure, these acceptor sites could participate in weak C-H···O intermolecular hydrogen bonds, a common feature in the crystal packing of similar ester-containing compounds. researchgate.netiucr.org

Pi-stacking interactions are non-covalent interactions between aromatic rings. As this compound is an aliphatic compound and lacks aromatic moieties, this type of interaction is not applicable.

Table of Computed Properties for this compound

PropertyValueSource
Molecular FormulaC10H18O3PubChem nih.gov
Molecular Weight186.25 g/mol PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count8PubChem nih.gov
Topological Polar Surface Area43.4 ŲPubChem nih.gov
LogP2.089ChemScene chemscene.com

Pi-Stacking Interactions

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the chemical behavior of molecules like this compound. Theoretical models can elucidate its reactivity by examining its constituent functional groups: an ethyl ester and a ketone. The presence of these groups dictates the types of reactions the molecule will likely undergo.

The reactivity of this compound is primarily centered around its two functional groups: the ethyl ester and the ketone. Theoretical studies can predict that the ketone group is susceptible to reduction, forming a secondary alcohol, while the ester group can undergo hydrolysis to yield a carboxylic acid. Computational models can also predict the outcomes of various reactions. For instance, oxidation reactions are predicted to convert the ketone into a carboxylic acid.

Furthermore, the development of predictive models relies on detailed information from both experimental and theoretical studies concerning molecular structure and chemical reactivity. sci-hub.se These factors influence the balance of reaction types, including propagation, termination, and branching, that occur during chemical transformations. sci-hub.se Three main categories of reactions generally affect ignition behavior and can be modeled computationally: initiation reactions generating organic radicals, the competition between unimolecular decomposition of these radicals and their bimolecular reaction with oxygen, and the decomposition mechanisms of peroxy radical adducts. sci-hub.se

For analogous compounds, such as ethyl 8-chloro-8-oxooctanoate, the reactivity is largely determined by the ethyl ester and the chloro-carbonyl group. The chlorine atom is highly susceptible to nucleophilic substitution. vulcanchem.com In the case of this compound, the ketone group's carbonyl carbon is a primary site for nucleophilic attack.

Theoretical calculations can also explore reaction pathways. For example, in reactions like the Pechmann condensation, which involves similar starting materials, computational methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach can be used to model reaction mechanisms and determine activation energies. acs.org Such studies provide insights into the step-by-step process of a chemical transformation, identifying transition states and intermediates.

In Silico Screening for Biological Activity and Target Prediction

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity of compounds like this compound and identifying their potential molecular targets. These computational techniques can significantly narrow down the number of compounds for experimental screening.

The biological activity of a compound is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The keto group in this compound, for example, can potentially form hydrogen bonds with the active sites of these biological macromolecules, thereby modulating their activity. Software programs can predict these interactions and provide a preliminary assessment of a compound's potential pharmacological effects. For instance, the Prediction of Activity Spectra for Substances (PASS) tool can be used to predict a wide range of biological activities based on a compound's structure. ajpsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. oup.com For a compound like this compound, QSAR models can be developed to predict its activity based on various molecular descriptors.

These descriptors, which can be calculated from the molecule's 2D or 3D structure, quantify its physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics. unimore.it By analyzing a dataset of compounds with known activities, QSAR models can identify which descriptors are most influential. scielo.br For example, a QSAR model might reveal that the lipophilicity and the presence of a hydrogen bond acceptor (the ketone group) in this compound are critical for a specific biological effect.

QSAR models are valuable for:

Predicting the activity of new, untested compounds.

Optimizing the structure of a lead compound to enhance its activity.

Understanding the mechanism of action by identifying key structural features.

The development of robust QSAR models requires a diverse set of compounds and reliable biological data. oup.comscielo.br

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. farmaciajournal.com In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a protein target. researchgate.net

The process involves generating a multitude of possible binding poses of the ligand (this compound) within the binding site of the receptor (a protein) and then using a scoring function to rank these poses based on their predicted binding affinity. acs.org A high docking score suggests a potentially strong interaction and, therefore, a higher likelihood of biological activity. researchgate.net

For this compound, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. For example, docking simulations could explore its binding to enzymes like cholinesterases or cytochrome P450. The keto group and the ester group would be key features in forming interactions, such as hydrogen bonds, with amino acid residues in the protein's active site. mdpi.com

The results from molecular docking can provide valuable insights into:

The binding mode of a ligand.

The key interactions responsible for binding.

The potential for a compound to be an inhibitor or activator of a particular enzyme.

It is important to note that while these computational methods are powerful predictive tools, their findings should ideally be validated through experimental studies. pjps.pk

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthesis and Green Chemistry Approaches

Traditional synthesis of Ethyl 7-oxooctanoate often involves Fischer esterification, which utilizes strong acids like sulfuric acid and requires significant energy input for refluxing. vulcanchem.com The future of its production is increasingly leaning towards the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. scitechnol.comscispace.com

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and efficient route for chemical synthesis under mild conditions. ijsetpub.comrsc.org Research into enzymes like lipases, esterases, and alcohol dehydrogenases could yield sustainable methods for producing this compound and related compounds. nih.gov For instance, the enantioselective reduction of keto esters using evolved enzymes is a well-established strategy in the pharmaceutical industry for creating chiral molecules with high purity. nih.govtandfonline.com This approach not only enhances stereoselectivity but also operates under environmentally benign conditions, often using water as a solvent. rsc.org

Green Solvents and Catalysts: A shift away from hazardous organic solvents and strong mineral acids is a core tenet of green chemistry. scitechnol.com Future synthetic routes may employ eco-friendly solvents like glycerol (B35011) or ionic liquids, which are often recyclable and have low toxicity. orientjchem.orgblogspot.commdpi.com The exploration of solid acid catalysts or zirconia-based catalysts could replace corrosive liquid acids, simplifying product purification and minimizing waste. researchgate.net

Energy Efficiency: Methodologies that reduce energy consumption are a critical focus. scitechnol.com Microwave-assisted synthesis, for example, can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.com

These sustainable approaches aim to create more economical and environmentally responsible pathways for synthesizing this compound, making it more accessible for broader applications. ijsetpub.comresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Keto Esters

ParameterTraditional Synthesis (e.g., Fischer Esterification)Potential Green Chemistry Approaches
CatalystConcentrated Sulfuric Acid vulcanchem.comEnzymes (e.g., Lipases), Solid Acid Catalysts nih.govresearchgate.net
SolventExcess Alcohol (e.g., Ethanol), Organic Solvents vulcanchem.comWater, Glycerol, Supercritical CO₂, Solvent-free conditions rsc.orgblogspot.comsciepub.com
Energy InputHigh (e.g., prolonged reflux) vulcanchem.comLower (e.g., room temperature, microwave-assisted) blogspot.commdpi.com
Byproducts/WasteAcidic waste, significant solvent waste sciepub.comBiodegradable waste, recyclable catalysts and solvents rsc.orgrsc.org
SelectivityMay require protecting groups for other functionalitiesHigh chemo-, regio-, and stereoselectivity rsc.orgnih.gov

Exploration of Novel Therapeutic and Biotechnological Applications

The structural characteristics of this compound make it a candidate for investigation in various therapeutic and biotechnological contexts. Its role in metabolic pathways and its potential as a building block for bioactive molecules are key areas of emerging research. vulcanchem.com

Metabolic Pathway Insights: As a medium-chain fatty acid derivative, this compound is valuable for studying enzymatic processes within fatty acid metabolism. vulcanchem.com Understanding how it and its metabolites interact with cellular machinery could provide insights into metabolic disorders. vulcanchem.com Ketone esters, in general, are being studied for their unique physiological effects, as they can induce a state of ketosis that may have therapeutic value in certain neurodegenerative diseases. nih.gov

Enzyme Substrate Studies: The ketone group makes this compound a potential substrate for various enzymes, allowing researchers to probe cellular processes and metabolic functions.

Precursor for Bioactive Molecules: The compound serves as a versatile intermediate for synthesizing more complex organic molecules that may possess biological activity. vulcanchem.com Its bifunctional nature allows for selective chemical transformations to build diverse molecular scaffolds. vulcanchem.com Research on structurally similar β-keto esters has shown potential for developing compounds with antibacterial activity by acting as quorum-sensing inhibitors, a mechanism that disrupts bacterial communication. nih.gov This suggests a possible, though yet unexplored, avenue for this compound derivatives.

Future research may focus on synthesizing derivatives of this compound to explore their potential as novel therapeutic agents, for example, in cancer or infectious diseases. google.comasianpubs.org

Integration into Advanced Materials Science Research

The dual functionality of this compound provides opportunities for its use as a monomer or building block in the synthesis of advanced materials. vulcanchem.com

Polymer Synthesis: Esters are common precursors for creating polymers. this compound could be integrated into polymerization reactions to develop new materials with specific properties. smolecule.com The ketone and ester functionalities offer reactive sites for creating cross-linked polymers or for post-polymerization modification, tailoring materials for applications such as specialized coatings, adhesives, or biomedical devices.

Functional Materials: The specific chemical structure of this compound can be leveraged to synthesize functional polymers. For example, related compounds are used to create materials with defined properties like a specific glass transition temperature or tensile strength.

The incorporation of this compound into polymer backbones could introduce unique characteristics, opening up research into new classes of polyesters or other functional materials.

Table 2: Potential Applications in Materials Science

Application AreaPotential Role of this compoundResulting Material Property
Coatings & AdhesivesAs a monomer contributing to polymer backbone or as a cross-linking agent. Tailored adhesion, hardness, and thermal properties.
Biomedical DevicesPrecursor for synthesizing biocompatible or biodegradable polymers. Controlled degradation rates, biocompatibility.
Functional PolymersBuilding block for polymers with specific chemical functionalities. Materials with reactive sites for further modification or specific affinities.

Interdisciplinary Research in Metabolomics and Lipidomics

Metabolomics and lipidomics are powerful "omics" fields that aim to comprehensively identify and quantify small molecules (metabolites) and lipids in biological systems. lcms.cz this compound and its metabolic products fall squarely within the scope of these disciplines.

Biomarker Discovery: Integrated metabolomics and lipidomics analyses are increasingly used to identify biomarkers for the early diagnosis and understanding of complex diseases like cerebral infarction. nih.gov As a fatty acid derivative, altered levels of this compound or related compounds could potentially serve as biomarkers for metabolic dysregulation. vulcanchem.com

Pathway Analysis: The study of how this compound is processed in biological systems contributes to a broader understanding of lipid metabolism. vulcanchem.com Untargeted metabolomics can help map its metabolic fate and identify its interactions within complex metabolic networks. lcms.cznih.gov

Analytical Standards: The well-defined structure of this compound makes it a useful standard for developing and validating analytical methods in chromatography (HPLC, GC) and mass spectrometry (MS). vulcanchem.com These methods are the cornerstone of metabolomics and lipidomics research, enabling the accurate quantification of related compounds in complex biological samples. vulcanchem.commdpi.comlcms.cz

Future research will likely see this compound used more frequently in targeted and untargeted metabolomics studies to explore the intricacies of fatty acid metabolism and its role in health and disease. vulcanchem.comlcms.cz

Q & A

Q. Table 1: Spectral Benchmarks for this compound

TechniqueKey Peaks/DataReference Conditions
¹H NMR (CDCl₃)δ 4.12 (q, ester CH₂), δ 2.42 (t, ketone CH₂)400 MHz, 25°C
IR1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O)KBr pellet

Q. Table 2: Hazard Classification (Based on SDS)

ParameterClassificationData Source
Acute ToxicityCategory 4 (Oral)
Skin IrritationCategory 2

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.